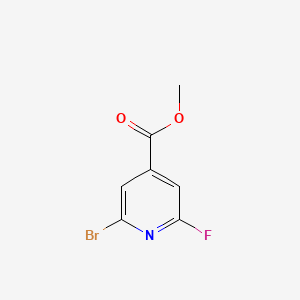

Methyl 2-bromo-6-fluoroisonicotinate

Vue d'ensemble

Description

Methyl 2-bromo-6-fluoroisonicotinate is a chemical compound with the molecular formula C7H5BrFNO2 . It has a molecular weight of 234.02 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .

Synthesis Analysis

The synthesis of Methyl 2-bromo-6-fluoroisonicotinate involves a multi-step reaction. The first step involves the use of chromium (VI) oxide and sulfuric acid, which is carried out for 16 hours at a temperature range of 20 - 50°C. The second step involves the use of sulfuric acid at a temperature range of 0 - 60°C .Molecular Structure Analysis

The InChI code for Methyl 2-bromo-6-fluoroisonicotinate is1S/C7H5BrFNO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Methyl 2-bromo-6-fluoroisonicotinate is a white to yellow solid . It has a molecular weight of 234.02 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Pharmacology

Methyl 2-bromo-6-fluoroisonicotinate: is a compound that can be utilized in pharmacological research due to its potential as a building block for various bioactive molecules. Its structure allows for the introduction of fluorine atoms into pharmacologically active compounds, which can significantly alter their biological activity. Fluorine atoms can increase the metabolic stability of pharmaceuticals, improve binding affinity to target proteins, and enhance membrane permeability .

Organic Synthesis

In organic synthesis, Methyl 2-bromo-6-fluoroisonicotinate serves as a versatile intermediate. The bromo and fluoro groups on the aromatic ring make it a suitable candidate for various cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal in constructing complex organic molecules. This compound can also undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant, particularly in the synthesis of heterocyclic compounds that are commonly found in drugs. It can be used to synthesize pyridine derivatives, which are a core structure in many drugs that treat a wide range of diseases, from anticancer to antihypertensive medications .

Agricultural Research

In the field of agricultural research, Methyl 2-bromo-6-fluoroisonicotinate could be explored for the development of new agrochemicals. Its halogenated aromatic structure is often seen in molecules with herbicidal or fungicidal properties. Research in this area could lead to the synthesis of novel compounds that can protect crops from pests and diseases .

Material Science

This compound may find applications in material science, particularly in the development of organic semiconductors. The presence of halogen atoms makes it a potential candidate for use in the synthesis of conjugated polymers or small molecules that can serve as active layers in organic photovoltaic cells .

Environmental Applications

Methyl 2-bromo-6-fluoroisonicotinate: could also be used in environmental applications, such as the synthesis of fluorescent probes for environmental monitoring. The compound’s structure allows for the attachment of fluorescent groups, which can be used to detect and measure the presence of various pollutants in water or soil .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing . It is recommended to use personal protective equipment as required .

Propriétés

IUPAC Name |

methyl 2-bromo-6-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBCDAOTMXXBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194182 | |

| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214345-88-6 | |

| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)

![2-Oxazolidinone, 3-[6-[2-[(2,6-dichlorophenyl)Methoxy]ethoxy]hexyl]-5-(2,2-diMethyl-4H-1, 3-benzodioxin-6-yl)-, (5R)-](/img/structure/B1420808.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/structure/B1420809.png)

![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1420814.png)

![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)

![[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1420820.png)

![4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1420821.png)